molecular formula C15H12N4O3S B293742 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293742
M. Wt: 328.3 g/mol
InChI Key: DRBMRCWGBIMZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMFIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of protein kinases, which play a crucial role in signal transduction pathways.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to induce apoptosis, or programmed cell death, by inhibiting DNA topoisomerase II. In bacteria, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth and proliferation of various strains, including multidrug-resistant strains. In neurons, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to potential applications in neuropharmacology.

Advantages and Limitations for Lab Experiments

3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations, including its high cost and limited availability. Moreover, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit non-specific binding to certain proteins or enzymes, leading to potential false-positive results.

Future Directions

Future research on 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on several directions, including the development of more efficient synthesis methods, the identification of new target enzymes or proteins, and the optimization of 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives for specific applications. Moreover, the potential applications of 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in material science could be further explored, particularly in the development of organic electronic devices and optoelectronics. Overall, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant potential for various scientific research applications, and further research could lead to new discoveries and innovations in various fields.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with furan-2-carboxylic acid hydrazide, followed by the reaction with thiosemicarbazide and triethyl orthoformate. The final product is obtained through a cyclization reaction using phosphorus oxychloride. The synthesis method has been optimized to improve the yield and purity of 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a probe to study protein-protein interactions and enzyme inhibition. In material science, 3-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for its potential applications in organic electronics and optoelectronics.

properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O3S/c1-20-10-6-5-9(8-12(10)21-2)13-16-17-15-19(13)18-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3

InChI Key

DRBMRCWGBIMZCC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4)OC

Origin of Product

United States

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